molecular formula C22H20ClFN2O4S B3035201 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide CAS No. 303986-92-7

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide

Cat. No.: B3035201
CAS No.: 303986-92-7
M. Wt: 462.9 g/mol
InChI Key: URJDMDYUCRYASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dihydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.

Uniqueness

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide is unique due to its complex structure, which allows for multiple points of chemical modification. This versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methylideneamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c23-19-2-1-3-20(24)17(19)12-18-21(27)9-6-15(22(18)28)13-26-11-10-14-4-7-16(8-5-14)31(25,29)30/h1-9,13,27-28H,10-12H2,(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJDMDYUCRYASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCCC3=CC=C(C=C3)S(=O)(=O)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 2
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 3
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 4
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 5
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 6
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.